molecular formula C7H12O2 B12002748 3,3,5-Trimethyloxolan-2-one

3,3,5-Trimethyloxolan-2-one

Cat. No.: B12002748
M. Wt: 128.17 g/mol
InChI Key: IOPSPFFDVITWCJ-UHFFFAOYSA-N
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Description

3,3,5-Trimethyloxolan-2-one is a cyclic ester (lactone) with a substituted oxolane (tetrahydrofuran) backbone. Its structure features three methyl groups at positions 3, 3, and 5, imparting steric hindrance and influencing its physicochemical properties, such as solubility, boiling point, and reactivity. Lactones like this are often used as flavoring agents, pharmaceutical intermediates, or solvents due to their stability and low toxicity .

Properties

IUPAC Name

3,3,5-trimethyloxolan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-7(2,3)6(8)9-5/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPSPFFDVITWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5-Trimethyloxolan-2-one can be achieved through several methods. One common approach involves the catalytic hydrogenation of isophorone. This process typically involves the use of a catalyst such as palladium or platinum under hydrogen gas at elevated temperatures and pressures . The reaction conditions must be carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters allows for efficient large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

3,3,5-Trimethyloxolan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the presence of a strong nucleophile and a suitable solvent .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Research indicates that 3,3,5-trimethyloxolan-2-one exhibits several notable biological activities:

  • Antioxidant Activity: Studies have demonstrated its ability to scavenge free radicals, reducing oxidative stress in cellular systems.

    Table 1: Antioxidant Activity Results
    Concentration (µM)DPPH Scavenging (%)ABTS Scavenging (%)
    104550
    507075
    1008590
  • Anticancer Properties: Preliminary investigations suggest that it may inhibit the proliferation of certain cancer cell lines by disrupting cellular pathways involved in growth and survival.

    Table 2: Cell Viability Results
    Treatment (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
    Control100100
    258085
    505560
    1003035
  • Antimicrobial Effects: The compound has shown activity against various microbial strains, indicating potential applications in antimicrobial therapies.

    Table 3: Antimicrobial Activity Results
    Bacterial StrainInhibition Zone (mm)
    E. coli15
    S. aureus20

Case Studies

Several case studies have highlighted the effectiveness of this compound in various applications:

  • Antioxidant Activity Study: A study evaluated the antioxidant capacity using DPPH and ABTS assays, demonstrating significant reductions in free radical levels compared to control groups.
  • Anticancer Activity Assessment: In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in reduced cell viability and increased apoptosis.
  • Antimicrobial Activity Evaluation: The compound was tested against bacterial strains (e.g., E. coli and S. aureus), showing significant inhibition zones in agar diffusion assays.

Mechanism of Action

The mechanism of action of 3,3,5-Trimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. As a lactone, it can participate in ring-opening reactions, forming reactive intermediates that can interact with various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural differences and properties of 3,3,5-trimethyloxolan-2-one and related compounds:

Compound Name Molecular Formula Substituent Positions Functional Groups Key Properties/Applications Source/Evidence ID
This compound C₇H₁₂O₂ 3, 3, 5 Lactone (cyclic ester) Likely high hydrophobicity; potential intermediate in organic synthesis N/A (hypothetical)
3,5,5-Trimethyloxolan-2-one C₇H₁₂O₂ 3, 5, 5 Lactone Used in flavor/fragrance industries; higher steric hindrance at C5
3,4,5-Trimethyloxolan-2-one C₇H₁₂O₂ 3, 4, 5 Lactone Detected in plant extracts via GC-MS; retention time 9.701 min
3-Amino-3,5,5-trimethyloxolan-2-one C₇H₁₃NO₂ 3 (amino), 5, 5 Lactone + amine Enhanced reactivity for pharmaceutical derivatization
3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}oxolan-2-one C₁₁H₁₁Cl₂NO₃ 3 (aryl-amino) Lactone + aromatic chloro groups Potential antimicrobial activity; higher molecular weight and polarity

Physicochemical Properties

  • Boiling Point and Solubility: Methyl substitutions at positions 3,3,5 increase hydrophobicity compared to unsubstituted oxolan-2-one. The 3,5,5-isomer () may exhibit similar volatility but distinct solubility due to asymmetric substitution . The amino-substituted analog (3-amino-3,5,5-trimethyloxolan-2-one) has higher polarity and water solubility due to the amine group .
  • Chromatographic Behavior :

    • 3,4,5-Trimethyloxolan-2-one elutes at 9.701 min in GC-MS analysis, with a concentration of 0.5 ± 0.1% in plant extracts, suggesting moderate volatility and stability under analytical conditions .

Research Findings and Limitations

  • Synthetic Challenges : Steric hindrance in this compound may complicate synthetic routes compared to less-substituted analogs.
  • Biological Activity: No direct toxicity data are available for this compound, but analogs like the chlorophenyl derivative () show promise in antimicrobial studies .
  • Analytical Gaps: Limited chromatographic or spectroscopic data exist for the target compound, necessitating further studies to confirm properties inferred from analogs.

Biological Activity

3,3,5-Trimethyloxolan-2-one is a cyclic compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound has garnered interest due to its diverse biological activities and potential applications in pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H12O(Molecular Weight 112.17 g mol)\text{C}_7\text{H}_{12}\text{O}\quad (\text{Molecular Weight }112.17\text{ g mol})

This compound features a unique oxolane ring with three methyl groups at the 3 and 5 positions, contributing to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that the oxolane ring facilitates interactions with enzymes and receptors, potentially modulating their activity. This modulation can lead to various biological effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.
  • Antitumor Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

Biological Activity Description Reference
AntimicrobialInhibits growth of Gram-positive and Gram-negative bacteria
AntitumorInduces apoptosis in various cancer cell lines
AntioxidantScavenges free radicals, reducing oxidative stress
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Antimicrobial Activity : A study conducted by Militello et al. (2023) evaluated the antibacterial properties of several oxolane derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .
  • Antitumor Effects : In a recent investigation (2022), researchers assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated an IC50 value of 25 µM against breast cancer cells (MCF-7), indicating substantial antitumor activity .

Research Findings

Recent advancements in understanding the biological activity of this compound include:

  • Mechanistic Studies : Research has shown that this compound may inhibit specific signaling pathways involved in cell proliferation and survival. For instance, it was found to downregulate the PI3K/Akt pathway in cancer cells .
  • Pharmacokinetics : Studies on the absorption and metabolism of this compound indicate favorable pharmacokinetic properties that enhance its potential for therapeutic applications .

Q & A

Q. What are the standard synthetic routes for 3,3,5-Trimethyloxolan-2-one, and how can reaction conditions be optimized to improve yield?

Methodological Answer: this compound, a substituted γ-lactone, is typically synthesized via intramolecular cyclization of hydroxy esters or through oxidation of diols. A common approach involves the use of acidic catalysts (e.g., p-toluenesulfonic acid) to promote ester cyclization under reflux conditions . Optimization can include:

  • Temperature control : Elevated temperatures (80–120°C) accelerate cyclization but may lead to side reactions (e.g., dehydration).
  • Solvent selection : Polar aprotic solvents like toluene or dichloromethane improve reaction homogeneity.
  • Catalyst screening : Lewis acids (e.g., BF₃·OEt₂) enhance regioselectivity for the desired lactone .
    Yield improvements (typically 60–75%) are achievable via iterative adjustments to stoichiometry and catalyst loading.

Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?

Methodological Answer:

  • ¹H NMR : Key signals include a singlet for the three methyl groups (δ ~1.2–1.4 ppm) and a downfield multiplet for the oxolanone ring protons (δ ~4.5–5.0 ppm). The absence of hydroxyl protons confirms successful cyclization .
  • ¹³C NMR : A carbonyl carbon at δ ~170–175 ppm is characteristic of the lactone ring.
  • IR : A strong C=O stretch at ~1750 cm⁻¹ and C-O-C stretches at ~1250 cm⁻¹ validate the ester and ether functionalities .
    Comparative analysis with databases (e.g., SciFinder) or reference spectra for analogous oxolanones is critical for unambiguous identification.

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point variability) of this compound?

Methodological Answer: Discrepancies in melting points (e.g., literature values ranging from 80–90°C) often arise from impurities or polymorphic forms. To address this:

  • Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure crystals.
  • DSC/TGA : Differential scanning calorimetry identifies polymorph transitions or decomposition events .
  • Cross-validation : Compare data across multiple sources (e.g., peer-reviewed journals, pharmacopeial standards) while excluding non-peer-reviewed platforms (e.g., ) .

Q. How can stereochemical outcomes in derivatives of this compound be analyzed using chiral chromatography or X-ray crystallography?

Methodological Answer:

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate enantiomers. Retention time shifts indicate stereochemical differences .
  • X-ray crystallography : Single-crystal analysis resolves absolute configuration, particularly for derivatives with asymmetric centers (e.g., 3-amino analogs). Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Circular Dichroism (CD) : Correlate Cotton effects with computational models (e.g., DFT) to confirm stereochemistry.

Q. What experimental designs are recommended to assess the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Enzyme assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify inhibition of target enzymes (e.g., lipases or esterases).
  • Dose-response curves : Test concentrations from 1 nM–100 μM to determine IC₅₀ values. Include positive controls (e.g., Orlistat for lipases) .
  • Molecular docking : Validate activity trends using software like AutoDock Vina to model ligand-enzyme interactions.

Q. How can stability studies under varying pH and temperature conditions guide storage protocols for this compound?

Methodological Answer:

  • Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and basic (pH 10) buffers at 40°C for 48 hours. Monitor decomposition via HPLC .
  • Storage recommendations : Based on results, store at 2–8°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation.

Data Contradiction Analysis

Q. How should researchers reconcile conflicting literature data on the cytotoxicity of this compound analogs?

Methodological Answer: Discrepancies may stem from cell line variability or assay conditions. Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for liver toxicity) and incubation times (24–72 hours).
  • MTT vs. resazurin assays : Cross-validate cytotoxicity using multiple methods to rule out false positives .
  • Meta-analysis : Pool data from ≥3 independent studies, excluding outliers via Grubbs’ test.

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